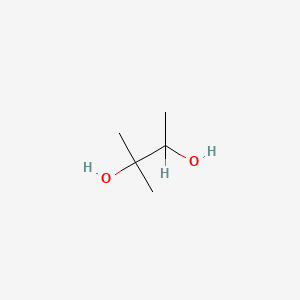

2-Methylbutane-2,3-diol

描述

Contextualization within Vicinal Diol Chemistry

Vicinal diols, or glycols, are organic compounds that possess two hydroxyl (-OH) groups on adjacent carbon atoms. wikipedia.orgwikipedia.org 2-Methylbutane-2,3-diol is a characteristic vicinal diol with a five-carbon backbone. nist.gov The proximity of the hydroxyl groups is central to the characteristic reactivity of this class of compounds.

A hallmark reaction of vicinal diols is the pinacol (B44631) rearrangement, an acid-catalyzed process where the diol rearranges to form a ketone. ucla.eduresearchgate.net This reaction proceeds through the protonation of one hydroxyl group, its departure as a water molecule to form a carbocation, followed by the migration of a neighboring substituent (a 1,2-shift) to yield a more stable, resonance-stabilized carbocation, which then deprotonates to the final ketone product. scribd.commasterorganicchemistry.com this compound serves as a substrate for studying the migratory aptitude of different groups and the stability of carbocation intermediates in this rearrangement. scribd.com

Significance in Contemporary Organic Synthesis Research

The significance of this compound in organic synthesis stems from its utility as a synthetic intermediate and building block. vulcanchem.com Its primary value is demonstrated through the pinacol rearrangement, which transforms the diol into 3,3-dimethyl-2-butanone (also known as pinacolone). researchgate.net This ketone is a valuable intermediate in its own right, used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. scribd.com The rearrangement is a powerful tool for constructing quaternary carbon centers, which are common structural motifs in many natural products and bioactive molecules. researchgate.net

Beyond rearrangement reactions, this compound finds application in polymer chemistry, where it can be used as a chain extender. Its bifunctional nature allows it to be incorporated into polymer backbones, modifying the physical properties of the resulting materials. While it has weaker ligand properties compared to some other diols, its role as a monomeric unit is an area of research interest.

Overview of Key Research Domains and Methodological Approaches

Research involving this compound is primarily focused on its synthesis and its application in catalytic reactions, particularly rearrangements and dehydrations.

Synthesis of this compound: Methodological approaches to synthesize the diol often involve the oxidation of corresponding alkenes. One documented route is the reaction of 2-methyl-2-butene (B146552) with dihydrogen peroxide in the presence of a polystyrene-bound phenylselenic acid catalyst. lookchem.com This method highlights the use of heterogeneous catalysts for the dihydroxylation of olefins. Other general methods for preparing vicinal diols, which can be applied here, include the hydrolysis of epoxides. wikipedia.org

Key Reactions and Methodologies: The predominant area of research is the acid-catalyzed transformation of this compound.

Pinacol Rearrangement: This is the most studied reaction of this compound. scribd.com Research focuses on the use of various catalysts to improve efficiency and selectivity. Catalysts investigated include traditional Brønsted acids (like sulfuric acid), Lewis acids, and, more recently, heterogeneous solid-acid catalysts such as zeolites, sulfated zirconia, and various supported metal ions on alumina (B75360) or silica. ucla.eduresearchgate.net These solid catalysts are of particular interest as they can be easily separated from the reaction mixture, offering environmental and economic advantages. The primary product is 3,3-dimethyl-2-butanone (pinacolone). researchgate.net

Dehydration: Under certain acidic conditions, this compound can undergo dehydration to yield alkenes. The main product of this elimination reaction is typically 2-methylbut-2-ene. brainly.com

The table below summarizes key reactions and the methodological approaches used.

| Reaction | Reagents/Catalysts | Product(s) | Research Focus |

| Pinacol Rearrangement | H₂SO₄, Lewis Acids, Solid Acids (Zeolites, Sulfated Zirconia) | 3,3-dimethyl-2-butanone | Catalyst development, reaction mechanism, synthesis of quaternary centers. ucla.eduresearchgate.netscribd.com |

| Dehydration | Acid catalysts | 2-methylbut-2-ene | Study of elimination reaction pathways. brainly.com |

| Synthesis (from alkene) | 2-methyl-2-butene, H₂O₂, polystyrene-bound phenylselenic acid | This compound | Development of catalytic oxidation methods. lookchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methylbutane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-4(6)5(2,3)7/h4,6-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEOPBXRUBNYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871126 | |

| Record name | 2-Methylbutane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-58-7 | |

| Record name | 2-Methyl-2,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2,3-butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2,3-butanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbutane-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Chirality of 2 Methylbutane 2,3 Diol

Elucidation of Stereoisomeric Forms and Enantiomers

Due to the presence of a single chiral center at C3, 2-methylbutane-2,3-diol exists in two distinct stereoisomeric forms: (3R)-2-methylbutane-2,3-diol and (3S)-2-methylbutane-2,3-diol. These two molecules are non-superimposable mirror images of each other, known as enantiomers. The designations (R) and (S) are assigned based on the Cahn-Ingold-Prelog priority rules for the substituents around the C3 stereocenter.

A stereoisomer with the designation (2R,3R)-2-methylbutane-2,3-diol does not exist. This nomenclature requires the presence of two chiral centers at both the C2 and C3 positions. As the C2 atom in this compound is achiral, this specific stereoisomeric form is structurally impossible for this compound.

Research efforts have instead focused on the synthesis of the existing (3R)-enantiomer, often as part of a larger, more complex molecule. For instance, the asymmetric total synthesis of (R,E)-1-[4-(3-hydroxyprop-1-enyl)phenoxyl]-3-methylbutane-2,3-diol, a phenylpropenoid with anti-inflammatory activity, has been reported. tandfonline.com The key step in this synthesis involves the Sharpless asymmetric dihydroxylation of an olefin precursor, which successfully creates the required chiral diol moiety. tandfonline.com This process yields the intermediate 4-{[(2R)-2,3-dihydroxy-3-methylbutyl]oxy}benzaldehyde, which contains the (R) configuration at the chiral carbon corresponding to the C3 position of the parent diol. tandfonline.com The final product containing this diol structure exhibited a specific optical rotation of [α]D +15.5 (c 0.1, CHCl₃). tandfonline.com

Similar to the (2R,3R) form, a (2S,3S)-2-methylbutane-2,3-diol stereoisomer does not exist due to the achiral nature of the C2 atom. Scientific research has been directed towards the synthesis and characterization of the (3S)-enantiomer.

In academic research, (S)-2-methylbutane-2,3-diol has been synthesized for studies involving the determination of absolute configurations of other chiral molecules. escholarship.org The synthesis was confirmed through spectral data, and the resulting alcohol showed a specific rotation of [α]D22 = +4.8 (c 1.00, CDCl₃). escholarship.org This enantiomer serves as a valuable chiral building block in organic synthesis.

A meso isomer of this compound is not possible. Meso compounds are achiral members of a set of diastereomers that must contain at least two chiral centers and possess an internal plane of symmetry. Since this compound has only one stereocenter, it cannot have a meso form. Therefore, no research into a meso isomer of this specific compound exists.

(2S,3S)-2-Methylbutane-2,3-diol Research

Chiral Purity and Enantiomeric Excess in Research Synthesis

In the synthesis of chiral compounds, achieving high chiral purity, often expressed as enantiomeric excess (e.e.), is a critical goal. Enantiomeric excess quantifies the purity of a sample by measuring the degree to which one enantiomer is present in greater amounts than the other.

Several methods are employed to synthesize and purify the enantiomers of this compound and determine their purity.

Asymmetric Synthesis : As demonstrated in the synthesis of a natural product containing the (3R)-diol moiety, the Sharpless asymmetric dihydroxylation is an effective strategy for establishing the stereocenter with high enantioselectivity. tandfonline.com

Enantiomeric Excess Determination : The enantiomeric purity of synthesized samples is typically determined using analytical techniques. For (S)-2-methylbutane-2,3-diol, the enantiomeric excess was determined to be 96% e.e. through Mosher's ester analysis. escholarship.org This NMR technique involves derivatizing the chiral alcohol with a chiral agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters that exhibit distinct signals in the NMR spectrum. Other common methods for determining the e.e. of chiral diols include gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase, and NMR spectroscopy using chiral shift agents like (S)-1,1′-bi-2-naphthol. copernicus.orgresearchgate.net

The table below summarizes reported data for the enantiomers of this compound.

| Enantiomer | Synthesis Method | Optical Rotation | Enantiomeric Excess (e.e.) | Reference |

| (3R)-form (as derivative) | Sharpless Asymmetric Dihydroxylation | [α]D +15.5 (c 0.1, CHCl₃) | Not specified, but method is highly selective | tandfonline.com |

| (3S)-form | Literature procedure | [α]D22 +4.8 (c 1.00, CDCl₃) | 96% | escholarship.org |

Stereoselective Interactions in Chemical and Biological Systems

The chirality of this compound dictates that its enantiomers can interact differently with other chiral molecules or environments, a phenomenon known as stereoselectivity.

In biological systems, this is particularly evident. A naturally occurring phenylpropenoid containing the (3R)-2-methylbutane-2,3-diol moiety was found to exhibit anti-inflammatory activity by inhibiting superoxide (B77818) anion production in neutrophils. tandfonline.com This specific biological function is dependent on the molecule's precise three-dimensional structure, including the configuration of the diol's chiral center.

In chemical applications, this compound has been noted for its use in polymer chemistry as a chain extender. The stereochemistry of the diol can influence the properties of the resulting polymer, such as its thermal stability and crystalline structure. However, it is considered to have weaker ligand properties for coordinating with metal complexes compared to other diols like 2,3-diphenylbutane-2,3-diol. While the pure enantiomers of many chiral diols, such as 2,3-butanediol (B46004), are valuable as chiral auxiliaries or building blocks in asymmetric synthesis, specific research detailing such applications for the enantiomers of this compound is less common. smolecule.comresearchgate.net

Advanced Synthetic Methodologies for 2 Methylbutane 2,3 Diol

Enantioselective Synthesis Strategies

The creation of specific enantiomers of 2-methylbutane-2,3-diol is crucial for its application in asymmetric synthesis, where the chirality of the molecule can direct the stereochemical outcome of subsequent reactions.

Sharpless Asymmetric Dihydroxylation Applications

The Sharpless asymmetric dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral alkenes. organic-chemistry.orgalfa-chemistry.com This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the alkene. For the synthesis of this compound, the starting material is 2-methyl-2-butene (B146552).

The reaction is typically performed using a pre-packaged mixture of reagents known as AD-mix-α (containing the (DHQ)2PHAL ligand) or AD-mix-β (containing the (DHQD)2PHAL ligand), which provide access to either enantiomer of the diol. alfa-chemistry.com A stoichiometric reoxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide catalyst, allowing it to be used in small, less hazardous quantities. The reaction is sensitive to the substitution pattern of the alkene, with more electron-rich double bonds reacting more readily.

A key aspect of the Sharpless AD is the formation of an osmate ester intermediate, which is subsequently hydrolyzed to yield the diol. masterorganicchemistry.com The choice of ligand dictates the stereochemical outcome of the reaction, providing high enantiomeric excess for a wide range of substrates.

Chemoenzymatic Routes and Biocatalysis

Chemoenzymatic strategies combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce chiral molecules. These methods offer high stereoselectivity, often exceeding that of purely chemical methods. eventact.com

For the synthesis of chiral diols like this compound, biocatalysis often employs enzymes such as lipases, ketoreductases, or dehydrogenases. researchgate.net For instance, research has explored the use of ene-reductases and alcohol dehydrogenases (ADHs) in a chemoenzymatic cascade. eventact.com One approach involves using the same ene-reductase on two different, yet complementary, substrates to generate enantiocomplementary products. Subsequent chemical modifications and enzymatic reactions with ADHs can then produce all possible stereoisomers of a target diol. eventact.com

Lipase-catalyzed kinetic resolution is another common biocatalytic method. In this process, a racemic mixture of the diol is treated with a lipase (B570770), which selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms. copernicus.org For example, lipase A from Candida antarctica (CAL-A) has been used for the kinetic resolution of related diol structures. copernicus.org Similarly, lipases from Pseudomonas fluorescens have been used in the transesterification of butanediols, yielding products with high enantiomeric excess. researchgate.net

The table below summarizes some enzymatic approaches for the synthesis of chiral diols.

| Enzyme Type | Reaction | Substrate Example | Key Feature |

| Ene-reductase & ADH | Chemoenzymatic cascade | Unsaturated precursors | Access to all stereoisomers through substrate design. eventact.com |

| Lipase (e.g., CAL-A) | Kinetic resolution | Racemic diols | Selective acylation of one enantiomer. copernicus.org |

| Ketoreductase | Asymmetric reduction | Diketones | Enantioselective production of diols. |

| Butanediol (B1596017) Dehydrogenase | Enantioselective oxidation/reduction | Butane-2,3-dione | Production of specific stereoisomers of 2,3-butanediol (B46004). researchgate.net |

Ligand-Controlled Asymmetric Synthesis

Beyond the Sharpless AD, other ligand-controlled asymmetric syntheses have been developed to produce chiral diols. These methods often rely on chiral metal complexes to induce enantioselectivity. The choice of the chiral auxiliary ligand is critical as it controls the metal-centered configuration during the reaction. uni-marburg.de

For example, chiral diphosphine ligands have been used in rhodium-catalyzed enantioselective ketone hydrosilylations, a reaction type that can be adapted for the synthesis of chiral diols. acs.org The development of chiral auxiliaries that can be easily removed after the reaction without affecting the product's stereochemistry is an active area of research. uni-marburg.de

Stereospecific Synthesis Approaches

Stereospecific synthesis aims to convert a stereoisomeric starting material into a stereoisomeric product, where the stereochemistry of the former dictates that of the latter. For this compound, this can be achieved through reactions that proceed with a defined stereochemical course, such as syn-dihydroxylation.

The syn-dihydroxylation of an alkene precursor can be achieved using osmium tetroxide or potassium permanganate (B83412). masterorganicchemistry.com For example, the syn-dihydroxylation of the diesters of (E)-methylbut-2-enedioic acid (mesaconic acid) and (Z)-methylbut-2-enedioic acid (citraconic acid) yields diastereomeric diols. Subsequent reduction of these diols can produce the corresponding tetraols, demonstrating a stereospecific pathway. copernicus.orgcopernicus.org

Catalytic Systems for Enhanced Selectivity and Yield

The development of efficient catalytic systems is crucial for improving the selectivity and yield of this compound synthesis. This includes the use of supported metal catalysts and optimizing reaction conditions.

For instance, in the hydrogenation of related alkynols like 2-methyl-3-butyn-2-ol, supported copper nanocatalysts have been investigated to selectively produce the corresponding alkenol, a precursor to the diol. researchgate.net The selectivity of such reactions can be highly dependent on the catalyst support and reaction temperature. researchgate.net Similarly, palladium-based catalysts are used for the hydrogenation of butynediol, with selectivity towards the cis-alkenediol being a key objective. researchgate.net The use of catalyst poisons or modifiers can enhance the selectivity for the desired intermediate. researchgate.net

The following table highlights different catalytic systems and their impact on selectivity and yield in related reactions.

| Catalyst System | Reaction Type | Key Finding | Reference |

| Supported Cu Nanocatalysts | Selective Hydrogenation | Temperature and support influence selectivity. | researchgate.net |

| Pd/C, Pd/TiO2 | Hydrogenation | Support material affects selectivity. | researchgate.net |

| Homogeneous Manganese Catalyst | Dehydrogenative Coupling | Efficient for C-C bond formation from diols. | acs.org |

| (bpy)CuI/TEMPO | Aerobic Oxidation | Selective for primary alcohol oxidation. | rsc.org |

Novel Precursor Derivatization and Conversion Pathways

Research into the synthesis of this compound and related compounds also involves the exploration of novel precursors and their conversion pathways. This can include the use of protecting groups to achieve selective reactions or the development of new synthetic routes from readily available starting materials.

One approach involves the selective protection of a related diol, such as 2-methylbutane-1,3-diol, to allow for further functionalization at a specific position. vulcanchem.com For example, selective benzylation of the primary alcohol can be achieved, followed by stereoselective hydroxylation of a suitable alkene precursor to introduce the second hydroxyl group with controlled stereochemistry. vulcanchem.com

Another strategy involves the derivatization of diols to form other useful compounds. For instance, 1,3-diols can be converted into γ-mercaptoalkanols, which are precursors to thietanes. nih.gov The development of methods for preparing diboron (B99234) diolates from diols and tetrahydroxydiboron (B82485) also opens up new avenues for the application of these compounds in synthesis. acs.org

Quinacetophenone has been identified as a versatile precursor for various organic motifs, and its derivatives could potentially be used in the synthesis of complex diols. arabjchem.org The reaction of such precursors with various reagents can lead to the formation of complex heterocyclic and acyclic structures. arabjchem.org

Hydrolysis of Dihaloalkanes to Vicinal Diols

The conversion of dihaloalkanes to vicinal diols via hydrolysis is a classical yet effective method. This nucleophilic substitution reaction involves the replacement of halogen atoms with hydroxyl groups from water. For the synthesis of this compound, the required starting material would be a 2,3-dihalo-2-methylbutane, such as 2,3-dichloro-2-methylbutane.

Alkyl halides are known for their reactivity in nucleophilic substitution reactions, which allows for the synthesis of a wide variety of products, including the diol . solubilityofthings.com

Table 1: Hydrolysis of Dihaloalkanes

| Starting Material | Reagents | Product | Notes |

|---|---|---|---|

| 2,3-Dichloro-2-methylbutane | Water (H₂O) | This compound | Reaction involves nucleophilic substitution of chlorine atoms with hydroxyl groups. doubtnut.comaskiitians.comdoubtnut.com |

Syn-addition Across Double Bonds to Form Diols

A more stereospecific method for synthesizing vicinal diols is the syn-dihydroxylation of alkenes. This reaction involves the addition of two hydroxyl groups to the same face of a double bond. vaia.com To synthesize this compound, the precursor alkene is 2-methyl-2-butene.

Two primary reagents are commonly employed for this transformation: osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄). libretexts.org

Osmium Tetroxide (OsO₄): The reaction with OsO₄ is a concerted process that proceeds through a cyclic osmate ester intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org This intermediate is then hydrolyzed to yield the syn-diol. masterorganicchemistry.com The key step is the cycloaddition of the osmium tetroxide to the alkene. organic-chemistry.org This method is highly efficient and stereospecific, delivering the two hydroxyl groups to the same side of the double bond. vaia.commasterorganicchemistry.com

Due to the high cost and toxicity of osmium tetroxide, it is often used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO) or hydrogen peroxide (H₂O₂). masterorganicchemistry.comorganic-chemistry.orgyoutube.com The co-oxidant regenerates the OsO₄, allowing the catalytic cycle to continue. organic-chemistry.org

Potassium Permanganate (KMnO₄): A cold, alkaline solution of potassium permanganate can also be used for syn-dihydroxylation. masterorganicchemistry.compatnawomenscollege.in Similar to the osmium tetroxide mechanism, the reaction is thought to proceed through a cyclic manganate (B1198562) ester intermediate, which ensures syn-addition of the hydroxyl groups. libretexts.orgpatnawomenscollege.in While effective, KMnO₄ is a powerful oxidizing agent, and overoxidation can lead to cleavage of the carbon-carbon bond, resulting in lower yields of the desired diol compared to the OsO₄ method. libretexts.org The disappearance of the purple permanganate color serves as a visual indicator that a reaction has occurred. libretexts.org

A literature source indicates a synthesis of this compound from 2-methyl-2-butene using dihydrogen peroxide and a polystyrene-bound phenylselenic acid catalyst, achieving an 84% yield. lookchem.com

Table 2: Syn-dihydroxylation of 2-Methyl-2-butene

| Reagent System | Co-oxidant/Conditions | Product | Key Features |

|---|---|---|---|

| Osmium Tetroxide (OsO₄) | N-Methylmorpholine N-oxide (NMO) or H₂O₂ | This compound | High yield, high stereospecificity (syn-addition), catalytic use of toxic OsO₄. masterorganicchemistry.comorganic-chemistry.org |

| Potassium Permanganate (KMnO₄) | Cold, alkaline (e.g., NaOH solution) | This compound | Less expensive than OsO₄, but can lead to overoxidation and lower yields. libretexts.orgyoutube.com |

Compound List

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₅H₁₂O₂ |

| 2,3-Dichloro-2-methylbutane | C₅H₁₀Cl₂ |

| 2-Methyl-2-butene | C₅H₁₀ |

| Water | H₂O |

| Osmium Tetroxide | OsO₄ |

| Potassium Permanganate | KMnO₄ |

| N-Methylmorpholine N-oxide | C₅H₁₁NO₂ |

| Hydrogen Peroxide | H₂O₂ |

| 3-Methylbutane-2,3-diol | C₅H₁₂O₂ |

| 2,2-Dichloro-3-methylbutane | C₅H₁₀Cl₂ |

| Dihydrogen peroxide | H₂O₂ |

Reaction Mechanisms and Transformational Chemistry of 2 Methylbutane 2,3 Diol

Elucidation of Hydrolysis Mechanisms

While direct studies on the hydrolysis of 2-Methylbutane-2,3-diol are not extensively detailed in the provided search results, the principles of diol and related compound hydrolysis can be applied. Hydrolysis of vicinal diols, such as this compound, typically involves acid catalysis to facilitate the cleavage of C-O bonds. The reaction proceeds through the formation of a carbocation intermediate after the protonation of a hydroxyl group, which then leaves as a water molecule. jove.comvaia.com

Stereoelectronic effects are crucial in dictating the pathway of chemical reactions, including hydrolysis. researchgate.net These effects involve the influence of the spatial arrangement of electrons in orbitals on the stereochemical outcome of a reaction. In the context of hydrolysis of cyclic orthoesters, which can be considered analogs for understanding diol-related reactions, the cleavage of tetrahedral intermediates is governed by stereoelectronic control. researchgate.net This principle suggests that the specific conformation of an intermediate dictates which bonds are cleaved. researchgate.net

For a bond to be cleaved, there must be an anti-periplanar alignment of the lone pair orbitals of adjacent heteroatoms with the bond being broken. researchgate.netpsu.edu This requirement ensures maximum orbital overlap and stabilization of the transition state. In the case of a protonated diol, the orientation of the lone pairs on the remaining hydroxyl group relative to the C-O bond of the departing water molecule can influence the reaction rate and pathway. While direct evidence for this compound is not available, studies on related cyclic systems show that conformationally rigid structures preferentially lose an axial alkoxy group due to favorable stereoelectronic alignment. researchgate.net

The hydrolysis of vicinal diols under acidic conditions proceeds through the formation of a carbocation intermediate. jove.commasterorganicchemistry.comchemistrysteps.com The stability of this intermediate is a key factor in determining the reaction's regioselectivity, especially in unsymmetrical diols. chemistrysteps.com

The mechanism involves the following steps:

Protonation: An acid catalyst protonates one of the hydroxyl groups, converting it into a better leaving group (H₂O). jove.commasterorganicchemistry.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a carbocation. masterorganicchemistry.comchemistrysteps.com For this compound, protonation can occur at either the C2 or C3 hydroxyl group. Protonation at the C2 hydroxyl group would lead to a tertiary carbocation, while protonation at the C3 hydroxyl group would result in a secondary carbocation. The tertiary carbocation is significantly more stable.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation, leading to the final product upon deprotonation.

The transition state of the rate-determining step, which is the formation of the carbocation, will resemble the carbocation itself in terms of structure and energy, according to Hammond's postulate. Therefore, the pathway that proceeds through the more stable tertiary carbocation will have a lower activation energy and will be the favored pathway. wisc.edu In reactions where rearrangements are possible, the initial carbocation can rearrange to a more stable one, further highlighting the importance of intermediate stability. chemistrysteps.com182.160.97

Stereoelectronic Effects in Hydrolytic Cleavage

Dehydrogenation and Oxidation Pathways

The enzymatic dehydrogenation of diols is a key metabolic process in various microorganisms. nih.gov For instance, Pseudomonas putida KT2440 can utilize the three stereoisomers of 2,3-butanediol (B46004) as a sole carbon source by first dehydrogenating them to acetoin (B143602). nih.govnih.gov This conversion is catalyzed by stereospecific 2,3-butanediol dehydrogenases (BDHs). nih.gov

The proposed enzymatic pathway for a related compound, 2,3-butanediol, in P. putida involves:

(2R,3R)-2,3-BDO and meso-2,3-BDO Dehydrogenation: Catalyzed by (2R,3R)-2,3-BDO dehydrogenase (R,R-BDH). nih.gov

(2S,3S)-2,3-BDO Dehydrogenation: Catalyzed by two quinoprotein alcohol dehydrogenases, PedE and PedH. nih.gov

These enzymes are NAD-dependent, meaning they use nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as an oxidizing agent to accept hydride from the alcohol, converting it to a ketone. nih.gov The resulting acetoin is then further metabolized. nih.gov While this research focuses on 2,3-butanediol, it provides a strong model for the likely enzymatic dehydrogenation of this compound, which would also be expected to be oxidized to a corresponding hydroxyketone. The reaction would likely be catalyzed by a diol dehydrogenase (DDH). researchgate.net

Table 1: Key Enzymes in the Dehydrogenation of 2,3-Butanediol Stereoisomers in P. putida KT2440

| Enzyme | Substrate(s) | Product |

|---|---|---|

| (2R,3R)-2,3-BDO dehydrogenase (R,R-BDH) | (2R,3R)-2,3-BDO, meso-2,3-BDO | Acetoin |

| Quinoprotein alcohol dehydrogenase (PedE) | (2S,3S)-2,3-BDO | (3S)-Acetoin |

| Quinoprotein alcohol dehydrogenase (PedH) | (2S,3S)-2,3-BDO | (3S)-Acetoin |

Data sourced from research on Pseudomonas putida KT2440. nih.gov

The chemical oxidation of this compound involves the conversion of its alcohol functional groups. As it contains both a tertiary (at C2) and a secondary (at C3) alcohol, their reactivity towards oxidizing agents differs. Secondary alcohols can be oxidized to ketones, while tertiary alcohols are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon. savemyexams.comstudymind.co.ukbritannica.com

Under typical laboratory conditions using oxidizing agents like chromic acid (H₂CrO₄) or potassium dichromate(VI) (K₂Cr₂O₇), the secondary alcohol group at the C3 position of this compound would be oxidized to a ketone. savemyexams.combritannica.com The tertiary alcohol at C2 would remain unreacted. savemyexams.comstudymind.co.ukbritannica.com

The primary product of this selective oxidation would be 3-hydroxy-3-methyl-2-butanone .

Under more forceful oxidative conditions, carbon-carbon bond cleavage can occur, leading to a mixture of smaller degradation products. britannica.com In atmospheric chemistry, the degradation of similar compounds initiated by hydroxyl radicals (OH) can lead to the formation of various oxygenated products through complex radical pathways involving C-C bond scission. researchgate.net For instance, the oxidation of TAME (tert-amyl methyl ether) in the body leads to tert-amyl alcohol, which is further metabolized to 2-methyl-2,3-butanediol. researchgate.net

Enzymatic Dehydrogenation Mechanisms

Rearrangement Reactions and Their Mechanisms

The most prominent rearrangement reaction for 1,2-diols like this compound is the pinacol (B44631) rearrangement . masterorganicchemistry.comnumberanalytics.comsynarchive.com This is an acid-catalyzed reaction that converts a vicinal diol into a ketone, often with a change in the carbon skeleton. jove.commasterorganicchemistry.comonlineorganicchemistrytutor.com

The mechanism for the pinacol rearrangement of this compound proceeds as follows:

Protonation of a Hydroxyl Group: In the presence of a strong acid (e.g., H₂SO₄), one of the hydroxyl groups is protonated. masterorganicchemistry.comnrochemistry.com Given the structure of this compound, protonation can occur at either the C2 or C3 hydroxyl.

Loss of Water to Form a Carbocation: The protonated hydroxyl group departs as a water molecule, forming a carbocation. jove.commasterorganicchemistry.comnrochemistry.com

Pathway A: Loss of water from C2 (tertiary alcohol) forms a tertiary carbocation at C2.

Pathway B: Loss of water from C3 (secondary alcohol) forms a secondary carbocation at C3. The formation of the more stable carbocation is favored. chemistrysteps.com In this case, the tertiary carbocation at C2 is more stable than the secondary carbocation at C3. However, the subsequent rearrangement is driven by the formation of an even more stable, resonance-stabilized species. chemistrysteps.comorganicchemistrytutor.com Let's consider the formation of the tertiary carbocation at C2.

1,2-Migratory Shift: A group from the adjacent carbon (C3) migrates to the carbocation center. masterorganicchemistry.comquora.com The groups available for migration are a hydrogen and a methyl group. The migratory aptitude generally follows the order: H > Phenyl > Alkyl. organicchemistrytutor.com Therefore, a 1,2-hydride shift from C3 to C2 will occur.

Formation of a Resonance-Stabilized Cation: The hydride shift results in a new cation where the positive charge is on C3, which is adjacent to the remaining oxygen atom. This cation is significantly stabilized by resonance, as the oxygen can donate a lone pair to form a C=O double bond, giving all atoms a complete octet. chemistrysteps.comorganicchemistrytutor.com

Deprotonation: A base (like water) removes the proton from the oxygen atom to yield the final ketone product. quora.com

Following this mechanism, the pinacol rearrangement of this compound is expected to yield 3,3-dimethyl-2-butanone (also known as pinacolone). synarchive.comquora.com

Table 2: Products of Reactions involving this compound

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Mild Oxidation | K₂Cr₂O₇ / H⁺ | 3-hydroxy-3-methyl-2-butanone |

Cyclization Reactions and Ring Formation Mechanisms

The chemical architecture of this compound, a vicinal diol, lends itself to specific cyclization reactions, most notably the formation of five-membered rings. While the formation of four-membered oxetane (B1205548) rings is a characteristic reaction of 1,3-diols, the intramolecular cyclization of this compound proceeds favorably with carbonyl compounds to yield substituted dioxolanes, a class of cyclic acetals. clockss.orgchemtube3d.com

The primary mechanism for this transformation is an acid-catalyzed reaction with an aldehyde or a ketone. ymerdigital.com The process is initiated by the protonation of the carbonyl oxygen of the reacting aldehyde or ketone, which enhances the electrophilicity of the carbonyl carbon. Subsequently, one of the hydroxyl groups of this compound acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule. The resulting intermediate is then attacked by the second hydroxyl group of the diol in an intramolecular fashion, leading to the formation of the five-membered dioxolane ring. libretexts.org The use of a diol in acetal (B89532) formation is entropically favored over the use of two separate alcohol molecules. chemtube3d.com

This reaction is reversible and sensitive to the presence of water. The formation of the cyclic acetal is favored by the removal of water from the reaction mixture. Conversely, the acetal can be hydrolyzed back to the diol and the carbonyl compound in the presence of aqueous acid. libretexts.org This reactivity makes cyclic acetals excellent protecting groups for the diol functionality in multi-step organic syntheses.

A related, though not strictly cyclization, acid-catalyzed transformation characteristic of vicinal diols is the pinacol rearrangement. In this reaction, protonation of one hydroxyl group leads to the elimination of water and the formation of a carbocation. This is followed by a 1,2-migratory shift of a neighboring substituent to the carbocationic center, resulting in the formation of a ketone. For instance, the closely related 2,3-dimethyl-2,3-butanediol (pinacol) rearranges under acidic conditions to form 3,3-dimethyl-2-butanone (pinacolone). researchgate.net

Table 1: Formation of a Cyclic Acetal from this compound

| Reactant | Reagent | Catalyst | Product | Reaction Type |

|---|---|---|---|---|

| This compound | Acetone (B3395972) | Acid (e.g., p-TsOH) | 2,2,4,4-Tetramethyl-5-methyl-1,3-dioxolane | Cyclic Acetal Formation |

Derivatization Reactions for Functionalization

The two hydroxyl groups of this compound are key sites for a variety of derivatization reactions, allowing for the functionalization of the molecule for diverse applications, from synthetic intermediates to analytical standards. researchgate.net

Esterification: The hydroxyl groups can be converted to esters through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. Depending on the stoichiometry of the reagents, either mono- or di-esters can be selectively prepared. These reactions are typically catalyzed by acids or proceed via a nucleophilic acyl substitution mechanism. Enzymatic methods, for example using lipases, can also be employed for stereoselective esterification. copernicus.org Ester derivatives of related diols like 2,3-butanediol are explored as precursors for pharmaceuticals and cosmetics. researchgate.net

Etherification: Ether derivatives can be formed by reacting this compound with alkyl halides or under acid-catalyzed conditions with olefins. For instance, tert-butylation can be achieved using tert-butyl alcohol in the presence of an acid catalyst, which proceeds via a carbocation mechanism. mdpi.com The selective etherification of one hydroxyl group over the other can be achieved by employing protecting group strategies, which is valuable in multi-step synthesis.

Dehydration: Acid-catalyzed dehydration of this compound can lead to the formation of carbonyl compounds through a process related to the pinacol rearrangement. The analogous compound, 2,3-butanediol, undergoes dehydration to produce butanone (methyl ethyl ketone), a valuable solvent and chemical intermediate. wikipedia.orgnih.gov This transformation highlights a pathway to convert the diol into different functional group classes.

Formation of Cyclic Derivatives: Beyond the formation of cyclic acetals discussed previously, this compound can react with other bifunctional reagents to form different heterocyclic systems. For example, reaction with dialkyl carbonates in the presence of a base can yield cyclic carbonates, although reactions with amines to form oxazinanones are more described for 1,3-diols. researchgate.net

Derivatization for Analysis: For analytical purposes, particularly for gas chromatography (GC), the polarity of this compound can be reduced by converting the hydroxyl groups into less polar derivatives. Silylation, using reagents like bis(trimethylsilyl)acetamide (BSA), is a common technique to produce more volatile trimethylsilyl (B98337) (TMS) ethers, which are more amenable to GC analysis. greyhoundchrom.com

Table 2: Summary of Derivatization Reactions of this compound

| Reaction Type | Reagent Class | Functional Group Formed | Example Product Class |

|---|---|---|---|

| Esterification | Carboxylic Acids / Acyl Halides | Ester | 2-Methylbutane-2,3-diyl diacetate |

| Etherification | Alkyl Halides / Alkenes | Ether | 2,3-Dimethoxy-2-methylbutane |

| Dehydration | Acid Catalyst | Ketone | 3-Methyl-2-butanone (via rearrangement) |

| Cyclic Acetal Formation | Aldehydes / Ketones | Cyclic Acetal (Dioxolane) | Substituted 1,3-dioxolanes |

| Silylation (for GC) | Silylating Agents (e.g., BSA) | Silyl Ether | Bis(trimethylsilyloxy)-2-methylbutane |

Spectroscopic Characterization and Computational Modeling of 2 Methylbutane 2,3 Diol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For 2-methylbutane-2,3-diol, with its chiral center and rotational flexibility, advanced NMR methods are indispensable for a complete structural and dynamic description.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and type of chemical environments, complex molecules often exhibit signal overlap that complicates direct assignment. docbrown.infodocbrown.info Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve these ambiguities by revealing connectivity between nuclei. ipb.ptbitesizebio.com

Table 1: Predicted ¹³C and ¹H NMR Chemical Shift Assignments for this compound Note: These are approximate values based on standard chemical shift ranges and data for similar structures like 2,3-butanediol (B46004). Actual values can vary with solvent and other experimental conditions.

| Atom | Carbon No. | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) | ¹H Splitting Pattern |

| Methyl | C1 | ~20-25 | 3H | ~1.1-1.3 | Doublet |

| Quaternary | C2 | ~72-78 | - | - | - |

| Tertiary | C3 | ~70-75 | 1H | ~3.4-3.8 | Quartet |

| Methyl | C4, C5 | ~25-30 | 6H | ~1.1-1.3 | Singlet(s) |

| Hydroxyl | - | - | 2H | Variable | Broad Singlet(s) |

This compound possesses a chiral center at C3, leading to the existence of enantiomers ((R) and (S)). The determination of relative and absolute stereochemistry is a critical aspect of its characterization. While standard NMR can confirm the constitution, assigning stereochemistry often requires more specialized techniques.

The magnitude of the three-bond vicinal coupling constant (³JHH) between the proton on C3 and the protons on C4, as described by the Karplus equation, can provide conformational information. organicchemistrydata.org However, for stereochemical assignment, techniques like Nuclear Overhauser Effect (NOE) spectroscopy are more direct. NOESY (Nuclear Overhauser Effect Spectroscopy) or its 1D equivalent can detect through-space proximity between protons. By observing NOE correlations, the relative orientation of substituents in a preferred conformation can be deduced, which in turn can help infer the stereochemistry.

For vicinal diols, a common strategy involves derivatization to form a more rigid cyclic acetal (B89532) (e.g., an acetonide by reaction with acetone). mdpi.com The chemical shifts and coupling constants within the resulting rigid ring system are highly dependent on the stereochemistry of the original diol, allowing for a more straightforward assignment. mdpi.com

This compound is a flexible molecule with multiple rotational bonds, including the central C2-C3 bond. This rotation leads to different staggered conformations (conformers) that can interconvert rapidly at room temperature. numberanalytics.comunibas.it Dynamic NMR (DNMR) refers to the study of these processes when their rates are comparable to the NMR timescale. nih.gov

By recording NMR spectra at different temperatures, one can observe changes in the lineshapes of the signals. At high temperatures, rapid rotation leads to averaged signals. As the temperature is lowered, the rotation slows down. If the energy barrier to rotation is high enough, the exchange can be "frozen out" on the NMR timescale, and separate signals for each distinct conformer may be observed. unibas.it The temperature at which the signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the conformational interchange, providing quantitative data on the molecule's flexibility. numberanalytics.comutoronto.ca Techniques like EXSY (Exchange Spectroscopy) can also be used to measure the rates of exchange between conformers. numberanalytics.com

Stereochemical Assignment via NMR Techniques

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful probes of molecular vibrations and are particularly sensitive to functional groups and conformational changes. For this compound, these techniques are crucial for investigating the subtle but structurally determinative intramolecular hydrogen bonds.

In the gas or liquid phase, the spectral bands of flexible molecules are often broad due to the presence of multiple conformers and rotational-vibrational coupling. Matrix-isolation is an experimental technique where molecules are trapped within a rigid, inert matrix (such as solid argon or nitrogen) at very low temperatures. fu-berlin.de This environment isolates individual molecules, preventing intermolecular interactions and "freezing" them into their minimum-energy conformations. nih.gov The resulting IR spectra exhibit much sharper bands, allowing for the resolution of signals from different conformers of the same molecule. researchgate.net

For vicinal diols like this compound, matrix-isolation IR studies can distinguish between conformers with and without intramolecular hydrogen bonds. nih.gov By comparing the experimentally observed vibrational frequencies with those predicted by computational methods (like Density Functional Theory, DFT), specific bands can be assigned to specific conformers. researchgate.netrsc.org Studies on the related compound 2,3-butanediol have successfully identified multiple conformers based on their unique IR spectra in cryogenic matrices, a methodology directly applicable to this compound. nih.gov The non-observation of certain higher-energy conformers, even if predicted to be populated in the gas phase, can be explained by conformational relaxation to more stable forms during the matrix deposition process, especially when the rotational barriers are low. nih.gov

The defining structural feature of vicinal diols is the potential to form an intramolecular hydrogen bond between the two hydroxyl groups. This interaction significantly influences the conformational preference of the molecule. stackexchange.com Vibrational spectroscopy is highly sensitive to hydrogen bonding. nih.gov

The O-H stretching vibration in an alcohol typically appears as a sharp band around 3600-3670 cm⁻¹ in a non-polar solvent. When an O-H group acts as a donor in a hydrogen bond, its bond is weakened and lengthened, causing the stretching frequency to shift to a lower wavenumber (a "red shift") and the band to broaden and intensify. rsc.org

In this compound, one hydroxyl group can act as a proton donor and the other as an acceptor. This leads to a gauche arrangement around the C2-C3 bond being more stable than an anti-arrangement. researchgate.net The IR spectrum of this compound in a dilute, inert environment would therefore be expected to show two distinct O-H stretching bands: a "free" hydroxyl stretch (from the OH group acting only as an acceptor) and a lower-frequency "bonded" hydroxyl stretch. nih.govnih.gov The frequency difference (Δν) between these two bands provides a measure of the hydrogen bond strength. A recent study combining Raman jet spectroscopy and DFT calculations investigated the OH stretching fundamentals of 16 vicinal diols, including 2-methyl-butane-2,3-diol, to benchmark the theoretical description of these weak hydrogen bonds. rsc.org

Table 2: Typical Infrared Absorption Frequencies for Key Bonds in this compound Note: Values are approximate and can be influenced by phase, solvent, and hydrogen bonding.

| Vibrational Mode | Bond(s) | Typical Wavenumber (cm⁻¹) | Comments |

| O-H Stretch (Free) | O-H | ~3640 | Sharp band, from non-H-bonded or acceptor OH. |

| O-H Stretch (H-Bonded) | O-H···O | ~3560-3600 | Broader, red-shifted band from donor OH. rsc.org |

| C-H Stretch | C-H | ~2870-2990 | Strong, complex absorptions. docbrown.info |

| C-O Stretch | C-O | ~1050-1150 | Strong intensity. |

| Skeletal Vibrations | C-C | ~1140-1175 | Fingerprint region, includes C(CH₃)₂ vibrations. docbrown.info |

Matrix-Isolation Infrared Spectroscopy Studies

Mass Spectrometry (MS) for Mechanistic Intermediates

Mass spectrometry is a powerful tool for elucidating the structure of molecules and studying the intermediates formed during chemical reactions. In the case of this compound, electron ionization (EI) mass spectrometry leads to the formation of a molecular ion ([M]•+) that is often unstable and undergoes fragmentation. The analysis of these fragmentation patterns provides critical information about the molecule's structure and the stability of the resulting cationic intermediates.

The fragmentation of vicinal diols is characterized by several key pathways, primarily driven by the formation of stable carbocations and oxonium ions. aip.org For this compound, which possesses both a secondary and a tertiary alcohol, specific fragmentation routes are anticipated. The principles of carbocation stability (tertiary > secondary > primary) are crucial in predicting the most abundant fragments. chemguide.co.uklibretexts.orglibretexts.org

Key fragmentation pathways for this compound include:

Alpha-Cleavage: The bond between C2 and C3 is a likely point of cleavage. This can lead to the formation of highly stable oxonium ions. For instance, cleavage of the C2-C3 bond can generate a resonance-stabilized oxonium ion at m/z 59 from the tertiary alcohol portion or an ion at m/z 45 from the secondary alcohol portion.

Loss of Alkyl Groups: The molecular ion can lose a methyl (CH₃) radical, leading to a fragment ion [M-15]⁺. Loss of an ethyl (C₂H₅) radical would result in an [M-29]⁺ ion. The relative abundance of these fragments depends on the stability of the resulting cation. docbrown.info

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, resulting in an [M-18]•+ ion.

The identification of these fragment ions serves to confirm the structure of the parent molecule. Furthermore, specialized mass spectrometry techniques like Desorption Electrospray Ionization (DESI-MS) can be employed to detect short-lived reaction intermediates directly from solution, such as Pd-diol chelates in oxidation reactions or dioxonium (B1252973) and nitrilium cations in Ritter reactions, providing deeper mechanistic insights. rsc.orgstanford.eduacs.orgacs.org

| Precursor Ion (m/z) | Fragmentation Pathway | Key Fragment Ion (m/z) | Likely Structure of Fragment |

| 104 ([M]•+) | α-Cleavage (C2-C3) | 59 | [(CH₃)₂C=OH]⁺ |

| 104 ([M]•+) | α-Cleavage (C2-C3) | 45 | [CH₃CH=OH]⁺ |

| 104 ([M]•+) | Loss of methyl radical | 89 | [M - CH₃]⁺ |

| 104 ([M]•+) | Loss of water | 86 | [M - H₂O]•⁺ |

Table 1: Predicted Major Fragmentation Pathways and Mechanistic Intermediates for this compound in EI-MS.

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are indispensable for a detailed understanding of molecular properties at the atomic level. These computational approaches allow for the modeling of various aspects of this compound, from its ground-state geometry to its reactivity and spectroscopic signatures.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. mdpi.com For a flexible molecule like this compound, this involves a conformational analysis to identify the most stable conformers. Due to rotation around the C2-C3 bond, several staggered conformations (gauche and anti) are possible. oregonstate.eduyoutube.com

Computational studies on analogous vicinal diols, such as 2,3-butanediol, have shown that conformers allowing for the formation of an intramolecular hydrogen bond between the two hydroxyl groups are particularly stable. researchgate.net DFT calculations, for instance at the B3LYP/6-311++G level of theory, can accurately predict the geometries and relative energies of these conformers. researchgate.net For this compound, the most stable conformer would likely feature a gauche arrangement of the two hydroxyl groups to facilitate this intramolecular hydrogen bonding, which helps to overcome steric repulsion between the bulkier alkyl groups.

| Conformer | Dihedral Angle (O-C-C-O) | Key Interaction | Predicted Relative Stability |

| Gauche | ~60° | Intramolecular H-bond | High |

| Anti | 180° | Steric minimization | Moderate |

| Eclipsed | 0° | Torsional strain | Low |

Table 3: Predicted Conformational Energetics of this compound.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. mdpi.com

HOMO: For this compound, the HOMO is expected to be localized on the non-bonding lone pair electrons of the oxygen atoms, which are the highest energy electrons in the molecule.

LUMO: The LUMO is anticipated to be a σ* anti-bonding orbital, likely associated with the C-O or O-H bonds.

HOMO-LUMO Gap: A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Saturated alcohols and diols characteristically have large HOMO-LUMO gaps, consistent with their high-energy electronic transitions observed in UV-Vis spectroscopy. DFT calculations can provide quantitative values for these orbital energies and the gap, although the exact values can be dependent on the functional and basis set used. nih.govreddit.com

| Molecular Orbital | Description | Predicted Energy Level | Role in Reactivity |

| HOMO | Localized on Oxygen lone pairs | High | Electron Donor (Nucleophile) |

| LUMO | σ* anti-bonding orbital | Very High | Electron Acceptor (Electrophile) |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Large | Indicator of High Stability |

Table 4: Frontier Molecular Orbital Characteristics for this compound.

Computational chemistry is extensively used to model reaction mechanisms, map potential energy surfaces, and identify transition states. acs.orgrsc.org A common reaction of vicinal diols is acid-catalyzed dehydration, which often proceeds via a pinacol (B44631) rearrangement. For this compound, this reaction is expected to yield 3,3-dimethyl-2-butanone.

The mechanism can be modeled using DFT to calculate the energies of all intermediates and transition states: ntnu.no

Protonation: One of the hydroxyl groups is protonated by an acid catalyst to form a good leaving group (H₂O). DFT calculations can determine which hydroxyl (secondary or tertiary) is more likely to be protonated.

Formation of a Carbocation: Loss of water leads to a carbocation intermediate. The formation of a tertiary carbocation at C2 would be more favorable than a secondary carbocation at C3.

Rearrangement: A 1,2-hydride or 1,2-methyl shift occurs to form a more stable, resonance-stabilized protonated ketone. The transition state for this rearrangement is the rate-determining step. stackexchange.com

Deprotonation: Loss of a proton yields the final ketone product.

DFT calculations can elucidate the lowest energy pathway, determine the activation energy (the energy of the highest transition state), and thus predict the reaction rate and product distribution under different conditions. rsc.org

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results for validation. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the most stable conformers and averaging them based on their predicted Boltzmann population, a theoretical NMR spectrum can be generated. These calculated shifts often show excellent correlation with experimental values, aiding in signal assignment. researchgate.net

Vibrational (IR/Raman) Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies and intensities of a molecule. researchgate.net However, calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To improve accuracy, the calculated frequencies are typically multiplied by empirical scaling factors (e.g., ~0.96 for B3LYP functionals) to better match the experimental spectrum. This allows for a detailed assignment of vibrational modes. researchgate.net

| Spectroscopic Data | Computational Method | Key Output | Validation |

| ¹H, ¹³C NMR Shifts | DFT/GIAO | Isotropic Shielding Constants | Correlation with experimental chemical shifts |

| IR/Raman Frequencies | DFT (Harmonic Approx.) | Vibrational Frequencies & Intensities | Comparison with experimental spectrum after scaling |

Table 5: Computational Prediction and Validation of Spectroscopic Properties.

Biological and Biochemical Research on 2 Methylbutane 2,3 Diol

Enzyme-Substrate Interactions and Specificity

The interaction of 2-methylbutane-2,3-diol with enzymes, particularly alcohol dehydrogenases, reveals fascinating details about enzyme specificity and stereoselectivity.

Alcohol Dehydrogenase Activity and Stereoselectivity

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the interconversion between alcohols and aldehydes or ketones. wikipedia.org The activity of ADHs with diol substrates, such as this compound, is of significant interest due to the potential for producing chiral molecules. mit.edu

Research has shown that ADHs exhibit stereoselectivity, meaning they preferentially act on one stereoisomer of a chiral substrate over another. mdpi.comresearchgate.net For instance, some ADHs show a preference for the S-enantiomer of diols. This stereospecificity is crucial in biotransformation processes where the goal is to produce enantiomerically pure compounds. rsc.orgcdnsciencepub.com The stereochemistry of the diol, including the configuration of the hydroxyl groups, plays a significant role in how it binds to the active site of the enzyme and the subsequent catalytic reaction. nih.gov While many ADHs are known, those that can efficiently reduce or oxidize sterically demanding substrates like branched-chain diols are less common. researchgate.netrsc.org

The table below summarizes the stereoselective synthesis of various bulky 1,2-diols using different alcohol dehydrogenases, highlighting the high diastereoselectivity achieved in these biotransformations.

| Enzyme | Substrate | Product Diastereoselectivity (de) |

| ADH from Ralstonia sp. (RADH) | (R)-2-hydroxy-1-phenylpropan-1-one | >99% |

| ADH from Ralstonia sp. (RADH) | (S)-2-hydroxy ketones | >99% |

| Various ADHs | Bulky 2-hydroxy ketones | >99% |

This table showcases the high diastereoselectivity of various alcohol dehydrogenases in the synthesis of bulky 1,2-diols, indicating their potential for producing stereochemically pure compounds. rsc.org

Role of Hydroxyl Groups in Enzyme Binding

The hydroxyl groups of this compound are fundamental to its interaction with the active site of enzymes like alcohol dehydrogenase. In zinc-dependent alcohol dehydrogenases, the substrate's hydroxyl group coordinates with a zinc ion at the active site. wikipedia.orgebi.ac.uk This interaction facilitates the deprotonation of the hydroxyl group, a critical step in the catalytic mechanism. ebi.ac.uknih.gov A proton relay system, often involving amino acid residues like serine and histidine, assists in this deprotonation. nih.govacs.org The binding of the diol and the coenzyme, such as NAD+, can induce conformational changes in the enzyme, creating a closed environment that excludes water from the active site and properly orients the substrate for the reaction. nih.gov The presence and positioning of the two hydroxyl groups in a diol can influence its binding affinity and the stereochemical outcome of the enzymatic reaction. nih.gov

Metabolic Pathways and Bioconversion

Microorganisms play a crucial role in the metabolism and production of diols like this compound, offering sustainable alternatives to chemical synthesis.

Microbial Metabolism of Diols and Analogues

Various microorganisms, including bacteria and yeast, can metabolize diols. mit.edumdpi.com Some microbes can utilize diols as a carbon source for growth. researchgate.net For example, Rhodococcus species are known to metabolize aromatic compounds by first forming diols. mit.edu The metabolism of branched-chain diols can occur through pathways analogous to those for simpler diols. europa.eu For instance, the degradation of tert-amyl alcohol, a structural analogue, is thought to proceed through hydroxylation to form 2-methyl-2,3-butanediol, which is then further oxidized. researchgate.net The enzymes involved in these pathways, such as dehydrogenases, often exhibit stereoselectivity, acting on specific stereoisomers of the diol. mit.edu

Microbial bioconversion of diols is a promising method for producing valuable chemicals. pnas.org For instance, whole cells of yeast strains can catalyze the stereoselective oxidation of meso diols to chiral lactones. mdpi.com Similarly, bacteria can be used for the bioconversion of glycerol (B35011) to 2,3-butanediol (B46004). researchgate.net

Engineering Microbial Strains for Bioproduction

Metabolic engineering has become a powerful tool for enhancing the microbial production of diols. nih.govresearchgate.net By modifying the metabolic pathways of microorganisms like Escherichia coli and Saccharomyces cerevisiae, researchers can improve the yield, productivity, and stereochemical purity of the desired diol. acs.orgnih.gov

Strategies for engineering microbial strains include:

Overexpression of key enzymes: Increasing the expression of enzymes in the diol synthesis pathway, such as acetolactate synthase and butanediol (B1596017) dehydrogenase, can boost production. nih.gov

Blocking competing pathways: Deleting genes that code for enzymes in pathways that divert intermediates away from diol production can increase the carbon flux towards the desired product. mdpi.com

Cofactor engineering: Optimizing the supply of cofactors like NADH or NADPH, which are essential for the reduction steps in diol synthesis, can enhance production. nih.govd-nb.info

Pathway construction: Introducing heterologous genes from other organisms can create novel biosynthetic pathways for producing specific diol stereoisomers. nih.govdntb.gov.uanih.govresearchgate.net

The table below provides examples of engineered microbial strains and their improved production of various diols.

| Microorganism | Engineered Trait | Product | Titer/Yield |

| Escherichia coli | Co-expression of α-acetolactate synthase and meso-butane-2,3-diol dehydrogenase | (2S,3S)-2,3-Butanediol | 2.2 g/L |

| Saccharomyces cerevisiae | Engineered glycerol dissimilation and 1,2-propanediol pathways | 1,2-Propanediol | 2.19 g/L |

| Klebsiella oxytoca | Systematic metabolic engineering | 1,3-Propanediol | 6.2 g/L |

| Corynebacterium glutamicum | Engineered (3R)-acetoin overproducing strain | (2R,3R)-2,3-Butanediol | 144.9 g/L |

This table illustrates the success of metabolic engineering in significantly enhancing the production of various diols in different microbial hosts. researchgate.netnih.govd-nb.inforsc.org

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. ingentaconnect.com For diols like this compound, SAR studies can provide insights into how modifications to the molecule, such as the position of methyl groups or the stereochemistry of hydroxyl groups, affect their interactions with biological systems. daneshyari.commdpi.commdpi.com

The presence and position of the methyl group in methylbenzenediol derivatives, for example, can impact their antioxidant activity. cabidigitallibrary.org Similarly, the arrangement of substituents on a diol can affect its solubility and reactivity. In the context of polyester (B1180765) synthesis, the use of methyl-branched diols like 2,5-hexanediol (B147014) (a structural isomer of this compound) leads to polymers with different thermal and mechanical properties compared to those made from linear diols. acs.org

For enzyme inhibitors, SAR studies have shown that the stereochemistry of diol substituents can be critical for activity. nih.gov Even subtle changes to the structure, such as replacing a toluene (B28343) ring with a phenyl group, can lead to a decrease in inhibitory activity against certain enzymes. daneshyari.com These studies are crucial for the rational design of new molecules with desired biological functions. ingentaconnect.com

Chiral Recognition in Biological Processes

Chiral recognition is a fundamental process in biology, where enzymes and receptors, themselves chiral, differentiate between the stereoisomers of a molecule. Research into this compound has revealed its involvement in enzymatic processes that inherently rely on such recognition.

A primary example of this is the biological synthesis of 2-methyl-2,3-butanediol in engineered Escherichia coli. researchgate.net In a novel biosynthetic pathway, the diol is produced via the reduction of a precursor, 3-hydroxy-3-methylbutan-2-one (commonly known as methylacetoin). researchgate.net This reduction is catalyzed by acetoin (B143602) reductase, an enzyme that exhibits substrate promiscuity, meaning it can act on substrates other than its primary natural one. researchgate.net

The enzymatic conversion is a clear demonstration of chiral recognition. The acetoin reductase enzyme, a complex chiral protein, interacts with the methylacetoin substrate at its active site. This interaction is stereospecific, guiding the reduction to produce 2-methyl-2,3-butanediol. researchgate.net The entire process, from substrate binding to product release, is governed by the specific three-dimensional structures of the enzyme and the substrate, which is the essence of chiral recognition in a biological system. researchgate.net Researchers successfully established and optimized this biosynthetic pathway from renewable glucose and acetone (B3395972), highlighting a practical application of this enzymatic recognition. researchgate.net

Table 1: Biosynthesis of 2-Methyl-2,3-butanediol in Engineered E. coli

| Host Strain | Key Enzymes Introduced/Engineered | Precursors | Product | Reported Titer | Reference |

|---|---|---|---|---|---|

| Engineered Escherichia coli | Modified AcoAB enzyme complex, Acetoin reductase | Glucose, Acetone | 2-Methyl-2,3-butanediol | 3.2 g/L | researchgate.net |

Potential Biological Applications as Chiral Building Blocks in Pharmaceutical Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials in the synthesis of complex molecules, particularly pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic activity.

2-Methyl-2,3-butanediol has been identified as a C5-branched chain compound with potential applications in the production of pharmaceutical products. researchgate.net Its value stems from the defined stereochemistry of its chiral centers, which can be transferred to more complex target molecules during a synthetic sequence. The development of a biosynthetic route to produce 2-methyl-2,3-butanediol from renewable resources further enhances its appeal as a sustainable chiral building block. researchgate.net

While its potential is noted, detailed research outlining the synthesis of specific pharmaceutical agents using 2-methyl-2,3-butanediol as a starting material is limited in the available literature. Some studies indicate that its utility in certain catalytic processes may be restricted due to weaker ligand properties compared to other diols, such as its diphenyl analog. However, its successful bio-production confirms its status as an accessible chiral molecule, suggesting that future research may yet uncover its utility in the synthesis of novel, enantiomerically pure pharmaceuticals. researchgate.net

Environmental Fate and Degradation of 2 Methylbutane 2,3 Diol

Atmospheric Degradation Pathways

The atmospheric persistence and transformation of 2-Methylbutane-2,3-diol are primarily governed by its reactions with key atmospheric oxidants.

OH-Radical Initiated Reactions and Intermediates

The primary atmospheric degradation pathway for this compound is initiated by reactions with hydroxyl (OH) radicals. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound. The reaction proceeds through the abstraction of a hydrogen atom from the this compound molecule by the OH radical. This can occur at different positions on the carbon skeleton, leading to the formation of various alkyl radical intermediates.

For analogous tertiary alcohols, such as 2-methyl-2-butanol (B152257) and 2,3-dimethyl-2-butanol (B1346969), studies have determined the rate coefficients for their reactions with OH radicals. figshare.com For instance, the rate coefficient for the reaction of OH with 2,3-dimethyl-2-butanol exhibits a negative temperature dependence. figshare.com The abstraction of hydrogen atoms by OH radicals is a common initial step in the atmospheric oxidation of many volatile organic compounds. osti.govnih.gov

Following the initial H-atom abstraction, the resulting alkyl radical rapidly reacts with molecular oxygen (O2) to form a peroxy radical (RO2). Subsequent reactions of this peroxy radical, often with nitric oxide (NO) or other peroxy radicals, lead to the formation of a variety of oxygenated products. While specific intermediates for this compound are not extensively detailed in the provided search results, analogous reactions with similar alcohols suggest the formation of aldehydes, ketones, and other oxygenated species. copernicus.org

Ozonolysis and Secondary Organic Aerosol Formation

Ozonolysis, the reaction with ozone (O3), is a significant degradation pathway for unsaturated organic compounds. However, for a saturated diol like this compound, direct ozonolysis is not a primary degradation mechanism.

Despite this, this compound can be involved in the formation of secondary organic aerosols (SOA). SOA is formed in the atmosphere when volatile organic compounds are oxidized to form less volatile products that can partition into the aerosol phase. scispace.comresearchgate.net Oxidation products of compounds structurally similar to this compound, such as those arising from OH-radical initiated reactions, can have sufficiently low volatility to contribute to SOA formation and growth. researchgate.netcopernicus.org The formation of SOA is a complex process influenced by factors such as the concentration of precursors, oxidants, and existing aerosol particles. uclm.esuclm.es In some cases, the presence of sulfur dioxide (SO2) can enhance the formation of new particles during the ozonolysis of related compounds. uclm.escopernicus.org

Biodegradation Mechanisms in Aquatic and Terrestrial Environments

In aquatic and terrestrial environments, the breakdown of this compound is primarily mediated by microbial activity.

Microbial Degradation Pathways and Enzymes

Microorganisms have evolved diverse metabolic pathways to degrade a wide range of organic compounds. nih.gov The biodegradation of alcohols like this compound typically involves a series of oxidation steps. asm.org While specific pathways for this compound are not extensively documented in the provided results, the degradation of similar diols, such as butane-2,3-diol, has been studied. nih.gov In Pseudomonas putida KT2440, the catabolism of butane-2,3-diol is initiated by stereospecific dehydrogenases that convert it to acetoin (B143602). nih.gov

For tertiary alcohols, a common initial step is hydroxylation, catalyzed by monooxygenases, to form a diol. asm.orgresearchgate.net For example, tert-amyl alcohol can be hydroxylated to form 2-methyl-1,2-butanediol, 2-methyl-1,3-butanediol, or 2-methyl-2,3-butanediol. asm.org Subsequent dehydrogenation of the diol can lead to the formation of compounds like methylacetoin. asm.org The enzymes involved in these pathways, such as alcohol dehydrogenases and aldehyde dehydrogenases, are common in microbial metabolism. mdpi.com

Influence of Environmental Factors on Degradation Kinetics

The rate of microbial degradation of organic compounds in the environment is influenced by a variety of factors. researchgate.net These include:

Temperature: Microbial activity and enzyme kinetics are highly dependent on temperature.

pH: The pH of the soil or water can affect microbial growth and the activity of extracellular enzymes.

Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and metabolism.

Oxygen Availability: The degradation can occur under aerobic or anaerobic conditions, with different microbial communities and metabolic pathways being active.

Bioavailability of the Substrate: The concentration and solubility of the compound can limit its accessibility to microorganisms. mst.dk

The kinetics of degradation can vary significantly depending on these local environmental conditions. nih.govjst.go.jp For instance, the presence of other organic compounds can sometimes enhance or inhibit the degradation of a target compound through processes like co-metabolism.

Photodegradation Studies

Direct photodegradation involves the breakdown of a molecule by the absorption of light, typically in the ultraviolet (UV) region of the solar spectrum. For an organic compound to undergo direct photodegradation in the troposphere, it must absorb light at wavelengths greater than 290 nm.